molecular formula C22H21N3O2 B14141092 3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one CAS No. 364619-34-1

3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one

Cat. No.: B14141092
CAS No.: 364619-34-1
M. Wt: 359.4 g/mol
InChI Key: ZNQHVVWVCLWIKI-LGMDPLHJSA-N
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Description

3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an indole derivative with a quinazolinone precursor under specific reaction conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or refluxing .

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, amine derivatives, and quinazoline N-oxides, depending on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of 3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one apart is its unique combination of the quinazolinone and indole moieties, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

364619-34-1

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one

InChI

InChI=1S/C22H21N3O2/c1-4-24-20(23-18-11-7-5-10-16(18)21(24)26)13-17-15-9-6-8-12-19(15)25(14(2)3)22(17)27/h5-14H,4H2,1-3H3/b17-13-

InChI Key

ZNQHVVWVCLWIKI-LGMDPLHJSA-N

Isomeric SMILES

CCN1C(=NC2=CC=CC=C2C1=O)/C=C\3/C4=CC=CC=C4N(C3=O)C(C)C

Canonical SMILES

CCN1C(=NC2=CC=CC=C2C1=O)C=C3C4=CC=CC=C4N(C3=O)C(C)C

solubility

22.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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